N-(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanesulfonamide

Description

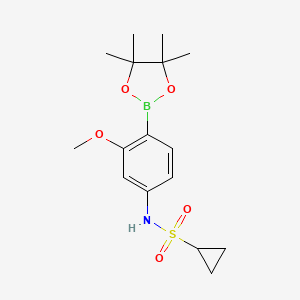

N-(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanesulfonamide (CAS 1260151-60-7) is a boronic ester-containing sulfonamide derivative. Its structure comprises a cyclopropanesulfonamide group attached to a para-methoxy-substituted phenyl ring bearing a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to the reactivity of its boronate group, enabling the formation of carbon-carbon bonds in pharmaceutical and materials chemistry .

Properties

Molecular Formula |

C16H24BNO5S |

|---|---|

Molecular Weight |

353.2 g/mol |

IUPAC Name |

N-[3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide |

InChI |

InChI=1S/C16H24BNO5S/c1-15(2)16(3,4)23-17(22-15)13-9-6-11(10-14(13)21-5)18-24(19,20)12-7-8-12/h6,9-10,12,18H,7-8H2,1-5H3 |

InChI Key |

JLGPVCLONZPCAV-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NS(=O)(=O)C3CC3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanesulfonamide typically involves the following steps:

Formation of the Boronate Ester: The boronate ester is synthesized by reacting 3-methoxy-4-bromophenylboronic acid with pinacol in the presence of a base such as potassium carbonate.

Coupling Reaction: The boronate ester is then coupled with cyclopropanesulfonamide using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is carried out under inert conditions, typically using a solvent like tetrahydrofuran or dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be necessary to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The boronate ester can participate in substitution reactions, such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanesulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Used in the production of advanced materials, such as polymers and nanomaterials, due to its unique functional groups.

Mechanism of Action

The mechanism of action of N-(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols, making it useful in targeting enzymes with active site serine residues. The sulfonamide group can interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

Functional Group Impact: The target compound’s cyclopropanesulfonamide group provides stronger electron-withdrawing effects compared to carboxamides (e.g., CAS 1031747-40-6), enhancing acidity (pKa ~10–12 for sulfonamides vs. ~15–17 for carboxamides) .

Reactivity in Suzuki Coupling: The pinacol boronate group in the target compound enables efficient palladium-catalyzed cross-coupling, as demonstrated in (Miyaura-Suzuki reaction) .

Physicochemical Properties :

- The cyclopropane ring in the target compound reduces conformational flexibility, which may enhance binding affinity in biological systems compared to linear sulfonamides (e.g., methanesulfonamide in ) .

- Molecular weight and solubility : The target compound (MW ~323) is heavier than carboxamide analogues (MW ~287) but lighter than morpholine derivatives (MW ~368), balancing lipophilicity and aqueous solubility .

Biological Activity

N-(3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanesulfonamide is a synthetic compound with potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropanesulfonamide moiety attached to a phenyl group that contains a boron-containing dioxaborolane substituent. Its molecular formula is , and it has a molecular weight of approximately 301.23 g/mol. The presence of the dioxaborolane group may enhance its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds containing boron often act as enzyme inhibitors. For instance, they can inhibit serine proteases or other enzymes involved in cellular signaling pathways.

- Antitumor Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis or disruption of cell cycle progression.

- Anti-inflammatory Effects : Some derivatives of sulfonamides are known to possess anti-inflammatory properties. This compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.

Biological Activity Data

| Activity | Effect | Reference |

|---|---|---|

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibits serine proteases | |

| Anti-inflammatory | Reduces cytokine production |

Case Studies and Research Findings

- Cytotoxicity in Cancer Research : A study investigated the effects of various boron-containing compounds on human cancer cell lines. This compound showed significant cytotoxicity against breast and colon cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .

- Mechanism Elucidation : Further research focused on the mechanism by which this compound induces apoptosis. It was found to activate caspase pathways and downregulate anti-apoptotic proteins such as Bcl-2 in treated cells .

- Anti-inflammatory Studies : In a model of acute inflammation, the compound demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered to animal models . This suggests potential use in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.